molecular formula C13H16ClN3 B1272906 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine CAS No. 895042-70-3

3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B1272906
CAS No.: 895042-70-3
M. Wt: 249.74 g/mol
InChI Key: IWCLOZVCLBLBQX-UHFFFAOYSA-N
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Description

3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and an amine group attached to a pyrazole ring

Properties

IUPAC Name

5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-5-9(14)7-10/h4-8H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCLOZVCLBLBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388041
Record name 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895042-70-3
Record name 1-(3-Chlorophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895042-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Reaction Mechanism

The most widely reported method involves the cyclocondensation of hydrazine derivatives with β-ketonitriles. This one-pot reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization to form the pyrazole ring. For 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine, the tert-butyl group is introduced via a pre-functionalized β-ketonitrile precursor.

Optimized Procedure from Beilstein Journal

A representative protocol from Beilstein Journal of Organic Chemistry describes the synthesis of 3-(tert-butyl)-1H-pyrazol-5-amine (a key intermediate) using microwave irradiation:

  • Reagents :

    • Benzoylacetonitrile (0.9 mmol)
    • Hydrazine monohydrate (1.2 mmol)
    • Methanol (1 mL)
  • Conditions :

    • Microwave irradiation (100 W, 150°C, 5 minutes)
  • Yield : 99% (0.316 g)

  • Characterization :
    • 1H NMR (CDCl3) : δ 5.91 (s, 1H, pyrazole-CH), 7.28–7.59 (m, 5H, aryl-H).
    • HRMS : m/z 160.0872 [M + H]+ (calcd. 160.0869).

This method’s efficiency stems from rapid microwave heating, which suppresses side reactions like over-alkylation.

Diazotization and Coupling Strategies

Regan et al.’s Diazotization Approach

The MDPI-published method adapts Regan et al.’s protocol for introducing the 3-chlorophenyl group:

  • Step 1: Diazotization

    • 3-Chloroaniline (1.0 equiv) is treated with NaNO₂ (1.2 equiv) in HCl at 0–5°C to form the diazonium salt.
  • Step 2: Coupling with tert-Butyl Precursor

    • The diazonium salt reacts with 3-tert-butyl-1H-pyrazol-5-amine in ethanol at 50°C for 2 hours.
  • Yield : 70–86% (depending on stoichiometry).

Critical Optimization Parameters

  • Temperature Control : Reactions below 5°C prevent diazonium salt decomposition.
  • Solvent Choice : Ethanol enhances solubility of intermediates, improving coupling efficiency.

Copper-Catalyzed Oxidative Coupling

Methodology from PMC Study

A novel oxidative coupling strategy reported in PMC utilizes copper catalysts to assemble the pyrazole backbone:

  • Catalytic System :

    • CuI (10 mol%)
    • 1,10-Phenanthroline (30 mol%)
    • TBHP (tert-butyl hydroperoxide) as oxidant
  • Reaction Scope :

    • Converts pyrazol-5-amines into azopyrroles, but adapts to aryl-substituted pyrazoles via modified conditions.
  • Yield : 45–56% (Table 2).

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantage
Microwave Cyclocondensation 99% 5 minutes High efficiency, minimal byproducts
Diazotization-Coupling 70–86% 2–4 hours Regioselective aryl introduction
Copper-Catalyzed Coupling 45–56% 12–24 hours Modular functionalization

Analytical Validation and Challenges

Structural Confirmation

  • 13C NMR : Distinct signals at δ 154.5 ppm (C-3 of pyrazole) and δ 130.3 ppm (tert-butyl quaternary carbon).
  • XRD Crystallography : Limited data availability due to compound’s propensity to form polymorphs.

Common Pitfalls

  • Hydrazine Handling : Excess hydrazine causes over-alkylation; strict stoichiometry is critical.
  • Azo Byproducts : Oxidative conditions may generate azo derivatives unless rigorously controlled.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
This compound has been investigated for its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anti-cancer drugs. Its unique chemical structure allows it to interact with specific biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and chronic inflammatory conditions .

Case Study: Anti-Cancer Activity
Research has shown that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies demonstrated that certain modifications to the pyrazole ring enhanced its potency against breast cancer cells, indicating a promising direction for further drug development .

Agricultural Chemistry

Agrochemical Development
In agricultural chemistry, this compound serves as a key intermediate in the synthesis of novel agrochemicals. It enhances crop protection against pests and diseases, contributing to improved agricultural yields . The compound's efficacy in this area is attributed to its ability to disrupt metabolic processes in target organisms.

Data Table: Agrochemical Applications

Application TypeDescriptionImpact on Agriculture
Herbicide DevelopmentIntermediates for herbicidesIncreased crop yields and reduced weed competition
Fungicide SynthesisActive components in fungicidesEnhanced disease resistance in crops
Insecticide FormulationComponents for insecticidesEffective pest control

Material Science

Advanced Materials
The compound is utilized in the formulation of advanced materials, including high-performance polymers and coatings. These materials are characterized by improved durability and resistance to environmental factors, making them suitable for various industrial applications .

Case Study: Polymer Coatings
Research indicates that incorporating this compound into polymer matrices enhances their thermal stability and mechanical properties. This has implications for industries requiring robust materials, such as automotive and aerospace sectors .

Biochemical Research

Enzyme Interaction Studies
In biochemical research, this compound plays a role in assays designed to study enzyme interactions and cellular processes. Understanding these interactions is crucial for drug discovery and development .

Data Table: Biochemical Applications

Research FocusDescriptionImportance
Enzyme InhibitionInvestigating inhibitory effects on specific enzymesInsights into metabolic pathways
Cellular AssaysStudying cellular responses to compoundsCritical for understanding drug mechanisms

Environmental Science

Ecological Impact Studies
The compound is also studied for its environmental effects, providing insights into the ecological impact of synthetic chemicals. This research aids in designing greener alternatives that minimize environmental harm while maintaining efficacy in their applications .

Case Study: Eco-Friendly Pesticides
Investigations into the environmental impact of agrochemicals derived from this compound have led to the development of eco-friendly pesticides. These alternatives aim to reduce chemical runoff and promote sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a dual antagonist to TRPA1 and TRPV1 ion channels sets it apart from other pyrazole derivatives.

Biological Activity

3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine (CAS 895042-70-3) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, focusing on its anticancer and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The tert-butyl and chlorophenyl substituents enhance its pharmacological profile, making it a subject of various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
MCF712.50
SF-26842.30
NCI-H4603.79

In a study by Bouabdallah et al., various pyrazole derivatives were screened against cancer cell lines, revealing that compounds similar to this compound exhibited promising cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .

The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer progression. For instance, compounds have shown inhibition of cyclin-dependent kinases (CDKs) and Aurora-A kinase, both critical in cell cycle regulation and tumor growth.

Table 2: Inhibition Profiles

CompoundTarget EnzymeIC50 (µM)Reference
3-tert-butyl derivativeAurora-A Kinase0.067
Various PyrazolesCDK225

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to exhibit selective inhibition of cyclooxygenase enzymes (COX), which play a pivotal role in inflammation.

Table 3: Anti-inflammatory Activity

CompoundCOX Inhibition (IC50 µM)Reference
3-tert-butyl derivative0.02 - 0.04

Abdellatif et al. reported that several pyrazole derivatives demonstrated high COX-2 inhibitory activity with minimal gastrointestinal toxicity, indicating their potential as safer anti-inflammatory agents compared to traditional NSAIDs .

Case Studies and Research Findings

A comprehensive review published in MDPI discusses the synthesis and biological evaluation of various pyrazole derivatives, including those structurally related to this compound. The review emphasizes the importance of substituent effects on biological activity and highlights the ongoing research aimed at optimizing these compounds for therapeutic use .

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature60–80°CHigher temps reduce reaction time but may increase side products
SolventEthanol/DMFPolar aprotic solvents enhance nucleophilicity
CatalystNone (thermal) or PdCatalysts required for cross-couplings

Q. Table 2: Common Analytical Challenges and Solutions

ChallengeResolution TechniqueReference
Tautomerism in NMRVT-NMR or X-ray
Low MS signal intensityDerivatization (e.g., TFA adducts)

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